methyl 4,7-dichloro-1H-indole-2-carboxylate
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Overview
Description
Methyl 4,7-dichloro-1H-indole-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of chlorine atoms at the 4 and 7 positions of the indole ring, is of interest in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,7-dichloro-1H-indole-2-carboxylate typically involves the reaction of 4,7-dichloroindole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7-dichloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Electrophilic substitution: The indole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole nitrogen and the ester group.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides can be used.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Electrophilic substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Nucleophilic substitution: Products include substituted indoles with various functional groups.
Oxidation and reduction: Products include oxidized or reduced forms of the indole ring and ester group.
Scientific Research Applications
Methyl 4,7-dichloro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4,7-dichloro-1H-indole-2-carboxylate is not fully understood. indole derivatives generally exert their effects by interacting with various biological targets, including enzymes and receptors. The chlorine atoms may enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1H-indole-2-carboxylate
- Methyl 7-chloro-1H-indole-2-carboxylate
- Methyl 1H-indole-2-carboxylate
Uniqueness
Methyl 4,7-dichloro-1H-indole-2-carboxylate is unique due to the presence of two chlorine atoms at specific positions on the indole ring. This structural feature can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C10H7Cl2NO2 |
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Molecular Weight |
244.07 g/mol |
IUPAC Name |
methyl 4,7-dichloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3 |
InChI Key |
YELCQQQKEWUTQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Cl |
Origin of Product |
United States |
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